PEG13 Spacer Length: Alignment with Empirically Optimal PROTAC Linker Range (12–20+ Atoms)
The 13-unit PEG spacer of Azido-PEG13-acid provides an extended, flexible tether that falls squarely within the reported optimal linker length range for PROTACs—specifically 12 to over 20 atoms in backbone length . This length is critical for achieving the proper spatial orientation between the E3 ligase ligand and the target protein warhead, which governs the formation of a productive ternary complex and subsequent ubiquitination efficiency . In contrast, linkers that are significantly shorter (e.g., ≤8 PEG units) may fail to bridge the required distance, while excessively long linkers can introduce conformational entropy that destabilizes the complex .
| Evidence Dimension | Backbone atom count / PEG units relative to optimal PROTAC linker length |
|---|---|
| Target Compound Data | 13 PEG units (equivalent to 39 backbone atoms between terminal functional groups) |
| Comparator Or Baseline | General PROTAC linker length guidelines: 12 to >20 carbon/backbone atoms considered optimal |
| Quantified Difference | Azido-PEG13-acid spacer length falls within the reported optimal range; shorter linkers (e.g., PEG4, PEG6) may be suboptimal for many target protein/E3 ligase pairs |
| Conditions | PROTAC ternary complex formation studies and linker design reviews |
Why This Matters
For researchers engineering PROTACs, linker length is a primary optimization parameter; Azido-PEG13-acid provides a pre-optimized length that aligns with empirical design rules, reducing the need for extensive linker-length screening libraries.
